2-amino-N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide
CAS No.:
Cat. No.: VC18624794
Molecular Formula: C11H19N3O2S
Molecular Weight: 257.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H19N3O2S |
---|---|
Molecular Weight | 257.35 g/mol |
IUPAC Name | 2-amino-N-[2-(dimethylamino)ethyl]-N-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C11H19N3O2S/c1-13(2)8-9-14(3)17(15,16)11-7-5-4-6-10(11)12/h4-7H,8-9,12H2,1-3H3 |
Standard InChI Key | TXGUBPZEWFBCOE-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CCN(C)S(=O)(=O)C1=CC=CC=C1N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
2-Amino-N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide (PubChem CID: 55226168) is systematically named under IUPAC conventions as 2-amino-N-[2-(dimethylamino)ethyl]-N-methylbenzenesulfonamide . Its molecular formula, C₁₁H₁₉N₃O₂S, corresponds to a molecular weight of 257.35 g/mol . The structure integrates a benzene ring sulfonamide core substituted with amino and dimethylaminoethyl-methyl groups, conferring both hydrophilic and lipophilic properties.
Stereochemical and Conformational Features
The compound’s 2D and 3D structures (PubChem) reveal a planar benzene ring with sulfonamide (-SO₂NH-) and amine (-NH₂) groups at the ortho position . The N-methyl and N-(2-(dimethylamino)ethyl) substituents introduce steric bulk, potentially influencing receptor binding. Computational models suggest a folded conformation in aqueous environments, driven by intramolecular hydrogen bonding between the sulfonamide oxygen and amine hydrogens .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 257.35 g/mol |
SMILES Notation | CN(C)CCN(C)S(=O)(=O)C1=CC=CC=C1N |
LogP (Octanol-Water) | 0.28 (SwissADME prediction) |
Hydrogen Bond Donors | 2 (NH₂ and SO₂NH) |
Hydrogen Bond Acceptors | 4 (SO₂, NH) |
Synthesis and Structural Analogues
Structural Derivatives and Activity Trends
Modifications to the benzenesulfonamide scaffold significantly impact biological activity. In a study of coronary resistance, 4-(2-aminoethyl)benzenesulfonamide reduced perfusion pressure by 30–40% in isolated rat hearts, outperforming non-amine-substituted derivatives . The dimethylaminoethyl group in the target compound may enhance membrane permeability due to its tertiary amine, which is protonated at physiological pH, facilitating interaction with anionic phospholipid membranes .
Biological Activity and Mechanism of Action
Cardiovascular Effects
In preclinical models, benzenesulfonamide derivatives exhibit vasodilatory properties. 4-(2-Aminoethyl)benzenesulfonamide decreased coronary resistance by 22% and perfusion pressure by 35% over 18 minutes, suggesting calcium channel modulation . Molecular docking studies (PDB: 6jp5) predict that the dimethylaminoethyl side chain interacts with Glu614 and Ala320 residues on L-type calcium channels, mimicking nifedipine’s binding mode . This interaction likely inhibits Ca²⁺ influx, reducing vascular smooth muscle contraction.
Table 2: Comparative Biological Activity of Sulfonamide Derivatives
Compound | Perfusion Pressure Reduction (%) | Coronary Resistance Reduction (%) |
---|---|---|
2-Amino-N-(2-(dimethylamino)ethyl)-N-methyl | Not reported | Not reported |
4-(2-Aminoethyl)benzenesulfonamide | 35 | 22 |
Benzenesulfonamide (parent compound) | 5 | 3 |
Pharmacokinetic and Toxicological Profile
Absorption and Distribution
SwissADME predictions indicate moderate intestinal absorption (Caco-2 permeability: 6.5 × 10⁻⁶ cm/s) and 72.9% plasma protein binding, suggesting a balanced distribution between systemic circulation and tissues . The compound’s logP of 0.28 implies limited blood-brain barrier penetration, reducing neurotoxicity risks .
Metabolism and Excretion
Unlike sulfaphenazole (a CYP2C9 inhibitor), this compound shows no predicted interactions with cytochrome P450 isoforms, indicating phase II metabolism via glucuronidation or sulfation . Renal excretion is anticipated as the primary elimination route, given its moderate molecular weight and polar sulfonamide group.
Table 3: Predicted Pharmacokinetic Parameters (Admetlab 2.0)
Parameter | Value |
---|---|
Caco-2 Permeability | 6.5 × 10⁻⁶ cm/s |
Plasma Protein Binding | 72.9% |
CYP450 Inhibition | None |
Half-Life | 2.3 hours |
Therapeutic Applications and Future Directions
Oncology Applications
Kinase inhibition data from structurally related compounds suggest potential in targeting solid tumors . Future research should evaluate the compound’s efficacy against VEGFR-2 and PDGFR-β, key drivers of angiogenesis in cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume